CeMMEC1

TAF1 Bromodomain Binding Affinity

CeMMEC1 is the definitive chemical probe for dissecting TAF1-BD2 biology. Unlike pan-BET inhibitors, it exhibits zero direct BRD4 binding (IC50 >10 µM) while potently inhibiting TAF1-BD2 (IC50 = 0.9 µM, Kd = 1.8 µM). This unique selectivity profile makes it essential for gene expression studies of BRD4-TAF1 co-regulation. Validated in peer-reviewed studies to synergize with (+)-JQ1 in cancer models. Choose CeMMEC1 for reproducible, literature-compatible results when target specificity is non-negotiable.

Molecular Formula C19H16N2O4
Molecular Weight 336.3 g/mol
Cat. No. B162595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeMMEC1
SynonymsN-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-2-methyl-1-oxo-4-isoquinolinecarboxamide
Molecular FormulaC19H16N2O4
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22)
InChIKeyPEOQAZBGLOADFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CeMMEC1: A Selective TAF1 Bromodomain 2 Inhibitor with Defined Potency and Proven BRD4-TAF1 Crosstalk Utility


CeMMEC1 is an N-methylisoquinolinone derivative that functions as a potent and selective inhibitor of the second bromodomain (BD2) of the TATA-box binding protein-associated factor 1 (TAF1). It is characterized by a dissociation constant (Kd) of 1.8 µM and a half-maximal inhibitory concentration (IC50) of 0.9 µM for the TAF1-BD2 bromodomain [1]. Crucially, CeMMEC1 does not exhibit significant binding to either the first or second bromodomain of BRD4, a key member of the BET family [2], making it a precise chemical probe for dissecting TAF1-specific biology in contrast to pan-BET inhibitors.

Why CeMMEC1 Cannot Be Replaced by Standard BET Inhibitors or First-Generation TAF1 Ligands


The biological function and pharmacological profile of CeMMEC1 are not interchangeable with other bromodomain inhibitors due to its unique, quantifiable selectivity profile. Unlike pan-BET inhibitors such as (+)-JQ1, which directly target BRD4 bromodomains with high affinity (Kd values in the low nanomolar range), CeMMEC1 does not bind to BRD4-BD1 or BRD4-BD2 [1]. This differential binding translates to distinct cellular mechanisms: CeMMEC1 mimics BRD4 inhibition indirectly by disrupting TAF1 function, leading to a specific synergy when combined with BRD4 inhibitors . Furthermore, compared to more recently developed TAF1 inhibitors like Tafbromin, CeMMEC1 exhibits lower potency (Kd of 1.8 µM versus 0.26 µM for Tafbromin) but offers a well-characterized, foundational tool for studying BRD4-TAF1 crosstalk that has been validated in numerous peer-reviewed studies [2]. Selecting a generic alternative without these precise, data-backed selectivity and potency parameters would compromise experimental reproducibility and invalidate comparisons with established literature findings.

Quantitative Evidence Guide for CeMMEC1 Selection: Potency, Selectivity, and Synergy Data Versus Comparators


Defined TAF1-BD2 Affinity and Potency Enables Reproducible Experimental Design

CeMMEC1 binds to the second bromodomain of TAF1 with a well-defined Kd of 1.8 µM and an IC50 of 0.9 µM, as established in the primary characterization study [1]. This contrasts sharply with its lack of significant binding to BRD4 bromodomains [2]. For comparison, a more recently developed TAF1-BD2 inhibitor, Tafbromin, achieves a Kd of 260 nM (0.26 µM), representing a nearly 7-fold increase in binding affinity under similar assay conditions . This quantitative difference is critical for researchers selecting the appropriate tool: CeMMEC1 provides a moderate-affinity, well-documented probe for studying TAF1 function, whereas Tafbromin serves as a higher-potency alternative for more stringent target engagement studies.

TAF1 Bromodomain Binding Affinity

High-Contrast Selectivity Window Over BRD4 and Other Bromodomains

CeMMEC1 demonstrates a clear, quantifiable selectivity window for TAF1-BD2 over several other bromodomains. In contrast to its sub-micromolar IC50 for TAF1, CeMMEC1 exhibits IC50 values exceeding 10 µM for the bromodomains of BRD4 (both BD1 and BD2), BRD9, CREBBP, and EP300 . This >11-fold selectivity for TAF1 over these targets is a defining feature, distinguishing it from pan-BET inhibitors like (+)-JQ1, which potently bind BRD4-BD1 and BRD4-BD2 with Kd values typically below 20 nM [1]. The high selectivity of CeMMEC1 ensures that observed biological effects can be confidently attributed to TAF1 engagement rather than off-target activity at other bromodomain-containing proteins, a common confounding factor when using less selective compounds.

Selectivity BRD4 Bromodomain Panel

Quantified Synergy with BRD4 Inhibitor (+)-JQ1 in Cancer Cell Proliferation

CeMMEC1's unique ability to synergize with the BRD4 inhibitor (+)-JQ1 provides a distinct functional advantage over other TAF1 inhibitors that have not been characterized for this interaction. In studies using THP-1 and H23 lung adenocarcinoma cells, the combination of CeMMEC1 and (+)-JQ1 resulted in a significantly greater impairment of cell viability compared to treatment with either compound alone [1]. This synergistic effect is a direct consequence of the functional crosstalk between TAF1 and BRD4, which was discovered using CeMMEC1 as a chemical probe. While the precise combination index or fold-enhancement over monotherapy is not uniformly reported across all platforms, the observation of potent synergy is a consistently cited and defining characteristic of CeMMEC1's biological activity .

Synergy Cancer Cell Viability JQ1

Optimized Application Scenarios for CeMMEC1 Based on Quantitative Evidence


Mechanistic Studies of BRD4-TAF1 Functional Crosstalk

CeMMEC1 is the optimal chemical probe for experiments designed to elucidate the functional interaction between BRD4 and TAF1. Its well-documented lack of direct BRD4 binding (IC50 >10 µM) [1], combined with its specific inhibition of TAF1-BD2 (IC50 = 0.9 µM), allows researchers to selectively disrupt the TAF1 side of this axis and observe the resulting phenotypic consequences without confounding effects from BET inhibition. This is particularly valuable for gene expression studies where BRD4 and TAF1 co-regulate target genes, such as MYC, in cancer cells .

Validation of Synergistic Drug Combinations with BET Inhibitors

Given its proven ability to synergize with the BRD4 inhibitor (+)-JQ1 to impair proliferation in THP-1 and H23 cells [1], CeMMEC1 is ideally suited as a tool compound for validating and characterizing novel drug combinations that target the BRD4-TAF1 regulatory network. Researchers investigating next-generation epigenetic therapies can use CeMMEC1 as a positive control to benchmark the synergistic potential of their own TAF1 inhibitors or other compounds in combination with BET inhibitors, ensuring their findings are anchored to a well-characterized reference point.

Chemical Biology Experiments Requiring a Moderate-Affinity, Well-Cited TAF1 Probe

For studies where extreme potency is not the primary requirement, or where comparison to a large body of existing literature is critical, CeMMEC1's moderate affinity (Kd = 1.8 µM) [1] and extensive citation record in peer-reviewed research make it the preferred choice over newer, less characterized TAF1 inhibitors. Its well-defined selectivity profile and the availability of established assay protocols ensure high reproducibility, which is essential for confirmatory studies, student training, and any project where experimental outcomes must be directly comparable to published data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for CeMMEC1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.